Reaction Kinetics: 5.9× Faster OH Radical Scavenging Than Tert-Amylamine
In a comparative study of OH radical reaction rates, 1,2-dimethylpropylamine (the free base) demonstrated a rate coefficient (k) of (5.08 ± 1.02) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ [1]. This is 5.9 times faster than the rate for the structurally similar tert-amylamine (tert-pentylamine), which exhibited a k of (0.86 ± 0.17) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ under the same experimental conditions [1].
| Evidence Dimension | Rate coefficient for reaction with OH radicals (atmospheric oxidation) |
|---|---|
| Target Compound Data | k = (5.08 ± 1.02) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ |
| Comparator Or Baseline | Tert-amylamine (tert-pentylamine), k = (0.86 ± 0.17) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ |
| Quantified Difference | 5.91-fold higher rate constant |
| Conditions | Relative rate technique at 298 ± 2 K and atmospheric pressure |
Why This Matters
This significant difference in oxidative reactivity directly impacts predictions of environmental persistence and atmospheric lifetime, making 1,2-dimethylpropylamine hydrochloride a superior choice for studies requiring faster degradation kinetics or a specific atmospheric reactivity profile.
- [1] Barnes, I., Wiesen, P., & Gallus, M. (2016). Rate Coefficients for the Reactions of OH Radicals with a Series of Alkyl-Substituted Amines. The Journal of Physical Chemistry A, 120(44), 8823-8829. View Source
